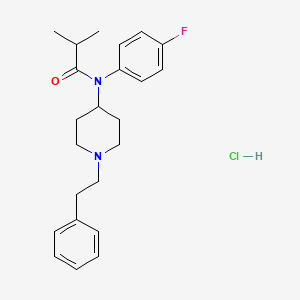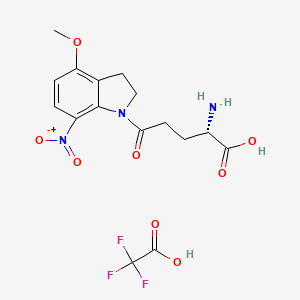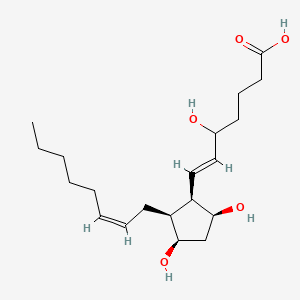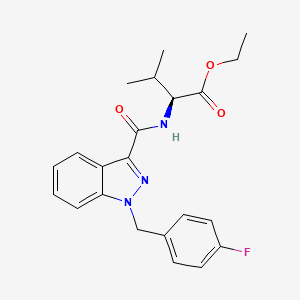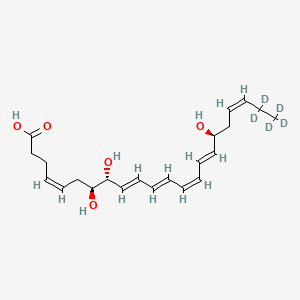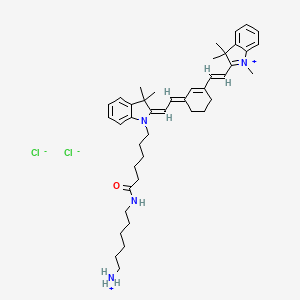
Cy7 amine
概要
説明
Cy7 amine is a near-infrared fluorescent dye belonging to the heptamethine cyanine family. It is characterized by its unique photophysical properties, including an excitation wavelength of approximately 750 nanometers and an emission wavelength of around 776 nanometers . These properties make this compound particularly useful in various biological and medical imaging applications, where deep tissue penetration and minimal background interference are essential.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Cy7 amine typically involves the nucleophilic substitution of a halogen atom in a precursor molecule with an amino group. This reaction is often carried out under mild conditions using a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol . The reaction proceeds through an addition-elimination mechanism, resulting in the formation of the desired amine derivative.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes the preparation of intermediate compounds, followed by the final coupling reaction to introduce the amino group. Purification steps such as high-performance liquid chromatography (HPLC) are employed to isolate the pure product .
化学反応の分析
Types of Reactions: Cy7 amine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides, which may alter its photophysical properties.
Reduction: Reduction reactions can convert this compound into its reduced forms, potentially affecting its fluorescence characteristics.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like acyl chlorides and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as various substituted compounds with modified functional groups .
科学的研究の応用
Cy7 amine has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for studying molecular interactions and chemical reactions.
Biology: Employed in fluorescence microscopy and flow cytometry for labeling and tracking biological molecules and cells.
作用機序
The mechanism of action of Cy7 amine involves its ability to absorb near-infrared light and emit fluorescence. This process is facilitated by the unique structure of the heptamethine cyanine dye, which allows for efficient energy transfer and minimal background interference. The molecular targets of this compound include various biological macromolecules such as proteins and nucleic acids, which it can label and visualize through fluorescence .
類似化合物との比較
Cy3 amine: A trimethine cyanine dye with shorter excitation and emission wavelengths compared to Cy7 amine.
Cy5 amine: A pentamethine cyanine dye with intermediate excitation and emission wavelengths.
IRDye800CW: Another near-infrared dye with similar applications but different structural features
Uniqueness of this compound: this compound stands out due to its longer excitation and emission wavelengths, which provide deeper tissue penetration and reduced background interference. This makes it particularly suitable for in vivo imaging applications where high sensitivity and specificity are required .
特性
IUPAC Name |
6-[6-[(2E)-3,3-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H58N4O.2ClH/c1-42(2)35-20-10-12-22-37(35)46(5)39(42)27-25-33-18-17-19-34(32-33)26-28-40-43(3,4)36-21-11-13-23-38(36)47(40)31-16-8-9-24-41(48)45-30-15-7-6-14-29-44;;/h10-13,20-23,25-28,32H,6-9,14-19,24,29-31,44H2,1-5H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDKSBYSJGPWGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)NCCCCCC[NH3+])(C)C)CCC3)C)C.[Cl-].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C/C(=C/C=C/4\C(C5=CC=CC=C5N4CCCCCC(=O)NCCCCCC[NH3+])(C)C)/CCC3)C)C.[Cl-].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H60Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
719.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


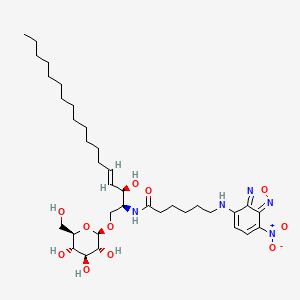
![4-(diethylaminomethyl)-N-[2-(2-methoxyphenyl)ethyl]-N-[(3R)-pyrrolidin-3-yl]benzamide;dihydrochloride](/img/structure/B3026396.png)
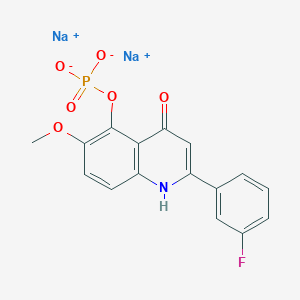
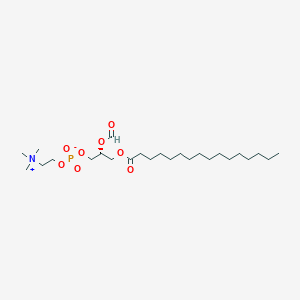
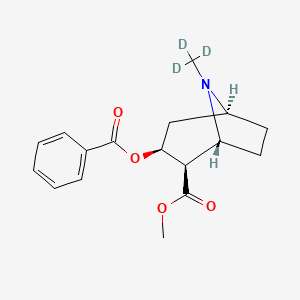
![(2S,3S,4S,5R)-3,4,5-Trihydroxy-6-[[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylic acid](/img/structure/B3026400.png)
